molecular formula C18H20N2O4 B2929317 methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1448034-37-4

methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B2929317
CAS No.: 1448034-37-4
M. Wt: 328.368
InChI Key: ZGMRXVMBDFSGLH-UHFFFAOYSA-N
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Description

Methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic tetrahydroisoquinoline derivative characterized by a methyl carboxylate group at position 2 and a 2,5-dimethylfuran-3-amido substituent at position 6. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity in neurological and metabolic pathways.

Properties

IUPAC Name

methyl 7-[(2,5-dimethylfuran-3-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-11-8-16(12(2)24-11)17(21)19-15-5-4-13-6-7-20(18(22)23-3)10-14(13)9-15/h4-5,8-9H,6-7,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMRXVMBDFSGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Amide: The initial step involves the reaction of 2,5-dimethylfuran with an appropriate amine to form the furan amide intermediate.

    Construction of the Tetrahydroisoquinoline Core: The next step involves the cyclization of the furan amide with a suitable precursor to form the tetrahydroisoquinoline core.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a variety of products, depending on the oxidizing agent used.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the amide group can yield the corresponding amine.

Scientific Research Applications

Methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. The furan ring and amide group can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, influencing their activity. The tetrahydroisoquinoline core can interact with various receptors and ion channels, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing the tetrahydroisoquinoline core but differing in substituents and ester groups. Key examples from literature include:

Key Observations:
  • Ester Groups : The target compound’s methyl ester is more prone to hydrolysis than tert-butyl esters in analogs 12b, 12c, 22, and 23, which are sterically shielded .
  • Substituent Effects : The dimethylfuran amido group in the target compound introduces aromaticity and moderate lipophilicity, contrasting with the polar tetrazole or oxazole groups in analogs. These differences may influence receptor binding or pharmacokinetics .
  • Synthetic Feasibility : Analogs 12b and 12c were synthesized in moderate yields (67–76%), suggesting that the target compound’s synthesis could follow similar efficiency if analogous methods are employed .

Pharmacological and Toxicological Considerations

  • Neurotoxicity Contrast : Unlike MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), a neurotoxin linked to parkinsonism via substantia nigra damage, the target compound lacks the tetrahydropyridine ring and MPTP’s toxic N-methylphenyl group. This structural distinction suggests a lower risk of neurotoxicity .
  • Pesticide Esters : While unrelated in core structure, methyl esters of sulfonylurea herbicides (e.g., metsulfuron-methyl) share hydrolytic lability with the target compound. This highlights the broader relevance of ester stability in drug design .

Biological Activity

Methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activities based on available research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrahydroisoquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Amidation : The introduction of the 2,5-dimethylfuran moiety occurs via amidation with 2,5-dimethylfuran-3-carboxylic acid derivatives.
  • Esterification : The final product is obtained through esterification with methanol or other alcohols under acidic conditions.

Pharmacological Properties

Research indicates that compounds related to tetrahydroisoquinolines exhibit a range of pharmacological activities:

  • Neuroprotective Effects : Tetrahydroisoquinoline derivatives have been studied for their neuroprotective properties against neurodegenerative diseases such as Parkinson's disease. For instance, some derivatives have shown potential in inhibiting the neurotoxic effects associated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) exposure in animal models .
  • Antiviral Activity : Certain furan derivatives have demonstrated antiviral properties against influenza viruses. For example, a related compound showed inhibition of the H5N1 virus with an EC50 value indicating effective antiviral activity .

The biological activity of this compound may involve:

  • Receptor Modulation : Compounds in this class can act as allosteric modulators for various receptors. For instance, they may influence dopamine receptors and contribute to neuroprotective effects.
  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes involved in neurotransmitter metabolism or viral replication.

Case Studies

Several studies highlight the efficacy of tetrahydroisoquinoline derivatives:

  • Neuroprotection Study : In a study involving mouse models treated with MPTP, tetrahydroisoquinoline derivatives were shown to significantly reduce neuronal death and improve motor function compared to controls .
  • Antiviral Efficacy : A docking study demonstrated that a furan-based derivative effectively binds to the M2 protein channel of influenza A virus, suggesting a mechanism for its antiviral activity .

Data Tables

Compound NameBiological ActivityEC50 ValueReference
This compoundNeuroprotectiveNot specified
Related Furan DerivativeAntiviral against H5N10.25 µM
Tetrahydroisoquinoline DerivativeNeuroprotective against MPTPSignificant improvement in motor function

Q & A

Q. What synthetic strategies are recommended for preparing methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate?

  • Methodological Answer : The compound can be synthesized via amidation of a tetrahydroisoquinoline precursor (e.g., methyl 7-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate) with 2,5-dimethylfuran-3-carbonyl chloride. Key steps include:
  • Activation : Use coupling agents like EDC/HOBt or DCC in anhydrous DMF or THF under nitrogen.
  • Reaction Conditions : Stir at room temperature for 3–6 hours, monitoring progress via TLC or LC-MS.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization.
    Reference analogous procedures for methyl isoquinoline carboxylate derivatives, where reaction times of 3–15 hours yielded 71–93% efficiency .

Q. How can the compound’s structural integrity and purity be validated?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • IR Spectroscopy : Confirm amide (C=O stretch ~1670–1699 cm⁻¹) and ester (C=O ~1700 cm⁻¹) groups (see IR data in ).
  • NMR : Analyze ¹H and ¹³C spectra for aromatic protons (δ 6.3–7.7 ppm), methyl groups (δ 2.6–4.0 ppm), and ester/amide carbonyls (δ 160–180 ppm in ¹³C) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm.

Advanced Research Questions

Q. What experimental approaches resolve contradictions in solubility predictions vs. empirical data for this compound?

  • Methodological Answer : Computational solubility models (e.g., logP calculations via ChemAxon or ACD/Labs) may conflict with experimental results due to hydrogen-bonding effects from the amide and ester groups. To address this:
  • Experimental Solubility : Test in buffered solutions (pH 1–10) and organic solvents (DMSO, ethanol) using nephelometry or UV-Vis spectrophotometry.
  • Thermodynamic Analysis : Perform differential scanning calorimetry (DSC) to measure melting point and Gibbs free energy of dissolution.
    Similar discrepancies were noted in sulfonylurea derivatives, where polar substituents increased aqueous solubility despite high logP values .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 2,5-dimethylfuran moiety?

  • Methodological Answer :
  • Analog Synthesis : Replace the dimethylfuran group with other heterocycles (e.g., thiophene, pyridine) using parallel synthesis.
  • Biological Assays : Test analogs for target affinity (e.g., enzyme inhibition via fluorescence polarization) and physicochemical properties (e.g., membrane permeability via PAMPA).
  • Computational Modeling : Use docking simulations (AutoDock Vina) to map steric/electronic interactions between the furan ring and receptor pockets.
    For example, substituting phenylamino groups in isoquinoline derivatives altered bioactivity by 30–50% .

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